molecular formula C17H19Cl2N3O2 B3037373 4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 477870-36-3

4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No. B3037373
CAS RN: 477870-36-3
M. Wt: 368.3 g/mol
InChI Key: ZJKGVHZXOQSYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide” is an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a dichlorobenzoyl group and a dimethylamino propyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups around the pyrrole ring. The dichlorobenzoyl group and the dimethylamino propyl group would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as substitution, addition, or elimination . The presence of the dichlorobenzoyl group and the dimethylamino propyl group could also influence the types of reactions this compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the arrangement and characteristics of its constituent groups .

Scientific Research Applications

DNA Recognition

  • DNA Binding Properties: Pyrrole−imidazole polyamides, including structures related to 4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, have been studied for their ability to recognize specific DNA sequences. These compounds bind to the minor groove of double-stranded DNA, demonstrating the potential for targeted genetic interactions and applications in gene therapy or regulation (Swalley, Baird, & Dervan, 1996).

Medicinal Chemistry

  • Allosteric Modulation of CB1: Research has explored the structural requirements of indole-2-carboxamides, closely related to the chemical structure , for allosteric modulation of the cannabinoid type 1 receptor (CB1). These findings are significant in understanding how structural modifications affect binding affinity and cooperativity, which can inform drug design strategies (Khurana et al., 2014).

Cytotoxic Activity

  • Anticancer Properties: Carboxamide derivatives of benzo[b][1,6]naphthyridines, which include similar structural motifs, have shown potent cytotoxic properties against various cancer cell lines. Such compounds could be a basis for developing new anticancer therapies (Deady et al., 2003).

Polymer Science

  • Photosensitive Polyimides: In the field of polymers, compounds containing a (dimethylamino)propyl)amide group have been used to create photosensitive polyimides. These materials exhibit negative-tone behavior upon UV irradiation, demonstrating applications in fine pattern generation and possibly in advanced material science (Fukushima, Oyama, & Tomoi, 2003).

Antimicrobial Research

  • Antimicrobial Agents: A series of compounds including 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides, with structural similarities to the compound , have been synthesized and evaluated for antimicrobial activity. These compounds exhibit significant anti-staphylococcus activity, suggesting potential use in developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2020).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its interactions with biological systems, which could have implications for fields like medicine or pharmacology .

properties

IUPAC Name

4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-22(2)8-4-7-20-17(24)14-9-11(10-21-14)16(23)15-12(18)5-3-6-13(15)19/h3,5-6,9-10,21H,4,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKGVHZXOQSYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140701
Record name 4-(2,6-Dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

CAS RN

477870-36-3
Record name 4-(2,6-Dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Reactant of Route 6
4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.